Deflazacort Demonstrates 44.8% Less Decline in 6-Minute Walk Distance Versus Prednisone/Prednisolone in DMD
In a post-hoc analysis of the ACT DMD trial (placebo arm, n=53 deflazacort vs n=61 prednisone/prednisolone), deflazacort demonstrated significantly greater preservation of motor function. Over 48 weeks, deflazacort-treated patients showed a mean decline in 6-minute walk distance (6MWD) of -39.0 meters, compared to -70.6 meters for prednisone/prednisolone, representing a 44.8% smaller decline [1]. Additionally, 4-stair climb time increased by only 3.79 seconds with deflazacort versus 6.67 seconds with prednisone/prednisolone, a 43.2% slower functional deterioration [1].
| Evidence Dimension | Change in 6-minute walk distance (6MWD) over 48 weeks |
|---|---|
| Target Compound Data | -39.0 meters (95% CL: -68.85, -9.17) |
| Comparator Or Baseline | Prednisone/prednisolone: -70.6 meters (95% CL: -97.16, -44.02) |
| Quantified Difference | 31.6 meters smaller decline (44.8% relative preservation) |
| Conditions | Post-hoc analysis from ACT DMD trial; patients with nonsense mutation DMD on stable corticosteroid regimens for ≥6 months at entry |
Why This Matters
For procurement decisions in DMD clinical research or therapeutic use, this quantifiable motor function advantage directly impacts patient mobility outcomes and may justify therapeutic selection.
- [1] Shieh PB, McIntosh J, Jin F, Souza M, Elfring G, Narayanan S, Trifillis P, Peltz SW, McDonald CM, Darras BT; ACT DMD Study Group. Deflazacort versus prednisone/prednisolone for maintaining motor function and delaying loss of ambulation: A post HOC analysis from the ACT DMD trial. Muscle Nerve. 2018;58(5):639-645. doi:10.1002/mus.26191. PMID: 30028527; PMCID: PMC6767037. View Source
